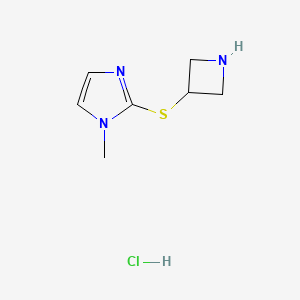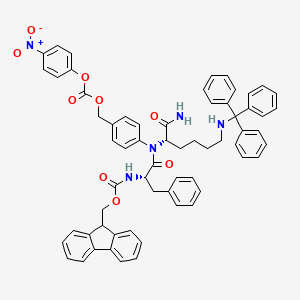
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride
Overview
Description
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride (2-ASM-IHCl) is a synthetic molecule that has been developed for a wide range of applications. It is a small molecule that can be used as a drug, as a research tool, or as a therapeutic agent. It has been used in a variety of applications, including as a research tool for studying enzyme function, as a therapeutic agent for treating cancer and other diseases, and as a drug for treating certain types of infections.
Scientific Research Applications
Antimicrobial Activities of Imidazole
Imidazole derivatives, including compounds like 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride, have been explored for their antimicrobial properties. A literature review highlights imidazole's role as a raw material in pharmaceutical industries for manufacturing anti-fungal drugs and bactericides. The synthesis of new imidazole derivatives in laboratories is recommended to combat microbial resistance by inhibiting the growth of new strains of organisms, emphasizing the need for ongoing research into novel antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).
Imidazole Antifungals and Anti-Cancer Potential
Research into imidazole antifungals has revealed additional applications beyond their primary use, including potential anti-cancer functions. Certain imidazoles like clotrimazole, econazole, and ketoconazole have been identified for their effects on cancerous cells, disrupting pathways such as the glycolytic pathway and blocking Ca2+ influx, highlighting the diverse biological functions and potential therapeutic uses of imidazole derivatives in cancer treatment (International Journal of Secondary Metabolite, 2020).
Synthesis and Transformation of Imidazole Derivatives
The conversion of imidazole derivatives into more potent drugs for treating central nervous system (CNS) diseases has been explored. The research indicates that the azole group common to imidazole derivatives may contribute to CNS effects, suggesting that these compounds could be modified to create more effective CNS drugs. This highlights the chemical versatility and potential therapeutic applications of imidazole derivatives, including their role in developing treatments for neurological disorders (Central nervous system agents in medicinal chemistry, 2020).
Chemical and Biological Properties of Imidazole Derivatives
The synthesis, chemical, and biological properties of 4-phosphorylated imidazole derivatives are systematically reviewed, demonstrating their application in creating compounds with various activities such as insectoacaricidal, anti-blastic, and neurodegenerative. This review emphasizes the importance of 1,3-azole derivatives, including imidazole, in synthesizing drugs with significant biological applications (Journal of Organic and Pharmaceutical Chemistry, 2018).
properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-10-3-2-9-7(10)11-6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXWXMGUHDDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)


